molecular formula C20H26N7O11P B12705220 Desulfurized inarigivir CAS No. 873678-31-0

Desulfurized inarigivir

Cat. No.: B12705220
CAS No.: 873678-31-0
M. Wt: 571.4 g/mol
InChI Key: MWKYEOGPKCULOQ-LTONJGMGSA-N
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Description

Desulfurized inarigivir is a modified form of inarigivir, a small molecule nucleic acid hybrid known for its antiviral properties. Inarigivir has been studied for its potential to enhance the efficacy of vaccines and its broad-spectrum antiviral activity against various viruses, including hepatitis B and C, Norovirus, RSV, influenza, and parainfluenza . The desulfurization process involves the removal of sulfur atoms from the compound, potentially altering its chemical properties and enhancing its effectiveness in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desulfurized inarigivir involves several steps, starting with the preparation of inarigivir. Inarigivir is synthesized through a series of chemical reactions involving nucleoside analogs and phosphoramidite chemistry. The desulfurization process can be achieved through oxidative desulfurization (ODS), which involves the use of oxidizing agents to remove sulfur atoms from the compound . Common oxidizing agents used in this process include hydrogen peroxide, ozone, and peracids. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the desulfurization process.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and efficient removal of sulfur atoms. The use of advanced desulfurization techniques, such as adsorptive desulfurization (ADS) and bio desulfurization (BDS), can further enhance the efficiency of the process . These methods involve the use of adsorbents or biological agents to selectively remove sulfur atoms from the compound, resulting in a highly purified product.

Chemical Reactions Analysis

Types of Reactions

Desulfurized inarigivir undergoes various chemical reactions, including:

    Oxidation: The removal of sulfur atoms through oxidative desulfurization.

    Reduction: Potential reduction reactions to modify the compound’s structure.

    Substitution: Substitution reactions where sulfur atoms are replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium, platinum.

Major Products

The major products formed from these reactions include desulfurized analogs of inarigivir with altered chemical properties, potentially enhancing their antiviral activity and stability.

Scientific Research Applications

Desulfurized inarigivir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Desulfurized inarigivir can be compared to other similar compounds, such as:

This compound is unique in its enhanced antiviral activity and stability due to the removal of sulfur atoms, making it a promising candidate for further research and development.

Properties

CAS No.

873678-31-0

Molecular Formula

C20H26N7O11P

Molecular Weight

571.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H26N7O11P/c1-34-16-15(10(5-28)37-19(16)26-3-2-12(30)25-20(26)31)38-39(32,33)35-6-11-9(29)4-13(36-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+/m0/s1

InChI Key

MWKYEOGPKCULOQ-LTONJGMGSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O

Origin of Product

United States

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